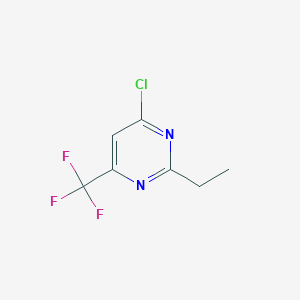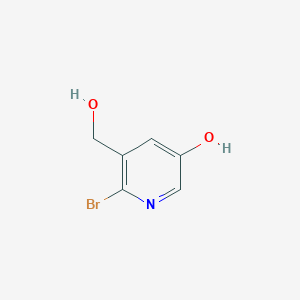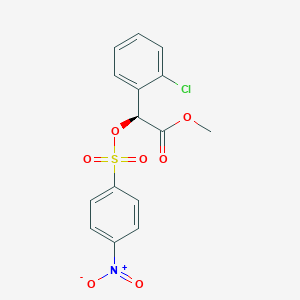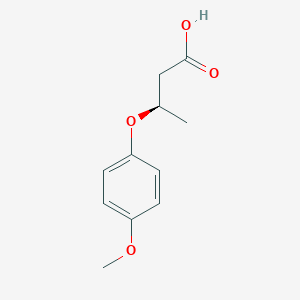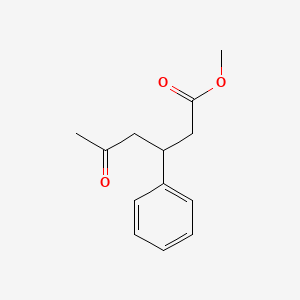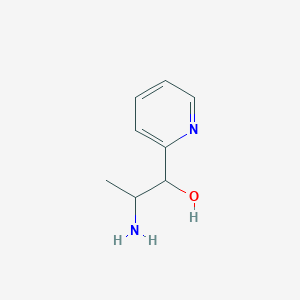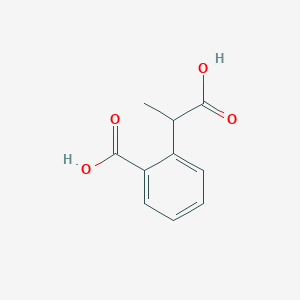
2-(1-Carboxyethyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Carboxyethyl)benzoic acid: is an organic compound with the molecular formula C10H10O4 It is a derivative of benzoic acid, where a carboxyethyl group is attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions:
Oxidation of Substituted Alkylbenzenes: One common method for preparing carboxylic acids, including 2-(1-Carboxyethyl)benzoic acid, is the oxidation of substituted alkylbenzenes using potassium permanganate (KMnO4) under acidic or basic conditions.
Hydrolysis of Nitriles: Another method involves the hydrolysis of nitriles.
Carboxylation of Grignard Reagents: The reaction of a Grignard reagent with carbon dioxide (CO2) followed by protonation can also produce carboxylic acids.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale oxidation processes or the use of advanced catalytic systems to ensure high yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions:
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizers.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents under various conditions.
Major Products:
Oxidation Products: Further oxidized carboxylic acids or ketones.
Reduction Products: Alcohols or alkanes.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives of the original compound.
科学研究应用
Chemistry: 2-(1-Carboxyethyl)benzoic acid is used as a building block in organic synthesis. It can be used to synthesize more complex molecules and as a precursor in various chemical reactions .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving carboxylic acids .
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials .
作用机制
The mechanism by which 2-(1-Carboxyethyl)benzoic acid exerts its effects involves interactions with various molecular targets and pathways. For example, it can be metabolized by enzymes such as butyrate-CoA ligase into intermediate products that participate in further biochemical reactions . The compound’s carboxyl group can form hydrogen bonds and ionic interactions with proteins and other biomolecules, influencing their function and activity .
相似化合物的比较
3-[(1RS)-1-Carboxyethyl]benzoic Acid: This compound is structurally similar but differs in the position of the carboxyethyl group.
4-(2-Carboxyethyl)benzoic Acid: Another similar compound with the carboxyethyl group attached at a different position on the benzene ring.
Uniqueness: 2-(1-Carboxyethyl)benzoic acid is unique due to its specific structural configuration, which can influence its reactivity and interactions with other molecules.
属性
分子式 |
C10H10O4 |
|---|---|
分子量 |
194.18 g/mol |
IUPAC 名称 |
2-(1-carboxyethyl)benzoic acid |
InChI |
InChI=1S/C10H10O4/c1-6(9(11)12)7-4-2-3-5-8(7)10(13)14/h2-6H,1H3,(H,11,12)(H,13,14) |
InChI 键 |
JUMCCPMBDOKADY-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


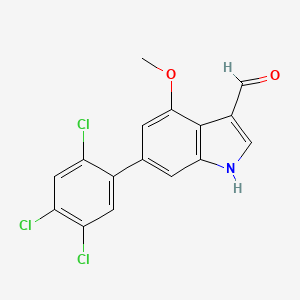


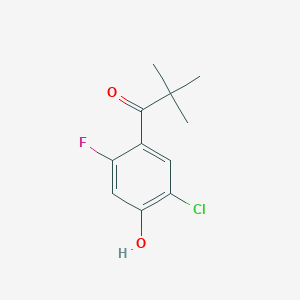

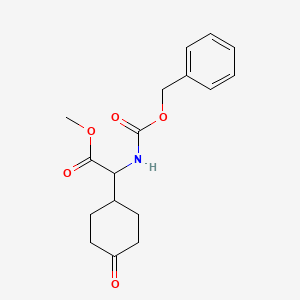
![(1,1-Dioxidonaphtho[1,2-b]thiophen-2-yl)methyl carbonochloridate](/img/structure/B13087465.png)
![Methyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate](/img/structure/B13087472.png)
